[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a heterocyclic organic compound featuring a piperazine ring linked to a benzodioxole moiety via a methylene bridge and a 4-pyridyl ketone group. This structure combines aromatic, heterocyclic, and amide-like characteristics, making it a candidate for pharmaceutical and materials science research. Its benzodioxole group may confer metabolic stability, while the pyridyl and piperazine components could influence receptor binding or solubility .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)12-14-1-2-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDIQFZKSPZJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone, often referred to as a piperazine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. Piperazine derivatives are known for their diverse therapeutic applications, ranging from antipsychotic to antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 531.4 g/mol. The structural components include a piperazine ring and a benzodioxole moiety, which are critical for its biological interactions.
The biological activity of 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone can be attributed to several mechanisms:
- Receptor Modulation : Piperazine derivatives often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can lead to modulation of mood and behavior.
- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antibacterial and antifungal properties. The presence of the benzodioxole moiety enhances the compound's ability to disrupt microbial cell membranes.
- Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit tumor growth through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-(1,3-benzodioxol-5-ylmethyl)piperazinylmethanone:
Case Studies
- Antimicrobial Efficacy : A study conducted by Kharb et al. (2012) demonstrated that piperazine derivatives, including those similar to our compound, showed significant antibacterial activity against Staphylococcus aureus and E. coli. The mechanism involved disruption of bacterial cell wall synthesis.
- Psychotropic Effects : Research by Millan et al. (2001) highlighted the potential of piperazine derivatives in treating schizophrenia by acting as antagonists at dopamine D2 receptors while retaining efficacy at serotonin 5-HT2A receptors.
- Cancer Research : A recent investigation into the anticancer properties of piperazine derivatives revealed that they could inhibit cell proliferation in various cancer cell lines through modulation of apoptotic pathways (Bogatcheva et al., 2006).
Comparison with Similar Compounds
Comparison with Structurally Similar Methanone Derivatives
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone | N/A | C₁₈H₁₇N₃O₃ | 335.35 g/mol | Benzodioxolylmethyl, piperazine, 4-pyridyl ketone | Hypothetical: CNS targeting, enzyme inhibition |
| (4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone | 303998-78-9 | C₂₃H₂₆ClF₃N₄O | 466.93 g/mol | Benzyl, chloro-trifluoromethyl-pyridinyl, piperidine | Likely: Kinase inhibition, anticancer agents |
| (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | N/A | C₁₄H₁₁NO₅ | 273.25 g/mol | Nitro, dihydroxy, methylphenyl | Antioxidant or nitroaromatic chemistry |
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The target compound (335.35 g/mol) is lighter than the chloro-trifluoromethyl analog (466.93 g/mol), primarily due to the absence of halogen and trifluoromethyl groups. The latter’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility . Nitro and hydroxyl groups in (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone increase polarity, favoring applications in redox chemistry or as antioxidants .
Biological Relevance: Piperazine and pyridyl motifs are common in CNS-targeting drugs (e.g., antipsychotics). The chloro-trifluoromethyl analog’s halogenated pyridinyl group suggests kinase inhibition (e.g., similar to imatinib derivatives) .
Safety and Reactivity: Halogenated compounds (e.g., Cl, F) often exhibit higher toxicity profiles. The absence of halogens in the target compound may reduce metabolic liabilities compared to the chloro-trifluoromethyl analog . Benzodioxole rings can form reactive metabolites (e.g., quinones), necessitating further stability studies for the target compound .
Research Findings and Gaps
- Structural Analysis : SHELX-based crystallography could resolve the target compound’s conformation, particularly the orientation of the benzodioxole relative to the pyridyl ketone. This would clarify steric or electronic interactions in drug-receptor binding.
- Biological Data: No direct studies on the target compound were found. Analogous piperazine-pyridyl methanones show affinity for σ receptors or monoamine transporters, suggesting plausible targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
